molecular formula C15H10ClF2N3O B2788822 7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride CAS No. 862657-67-8

7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

Cat. No.: B2788822
CAS No.: 862657-67-8
M. Wt: 321.71
InChI Key: PIYJWEQJZHCKHW-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a difluoromethyl group at position 7, a 4-methylphenyl group at position 5, and a reactive carbonyl chloride at position 3. This compound serves as a key intermediate in medicinal and agrochemical research due to its versatility in forming amides, esters, and other derivatives through nucleophilic substitution .

Properties

IUPAC Name

7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2N3O/c1-8-2-4-9(5-3-8)11-6-12(14(17)18)21-15(20-11)10(7-19-21)13(16)22/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYJWEQJZHCKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is often carried out in acetic acid to yield the desired pyrazolo[1,5-a]pyrimidine derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Functionalization and Chemical Transformations

The compound’s reactivity stems from its carbonyl chloride and difluoromethyl groups. Key transformations include:

Amide and Ester Formation

The carbonyl chloride group reacts with amines or alcohols:

  • Amide formation : Reaction with primary/secondary amines (e.g., NH₃) replaces Cl with NH₂R groups.

  • Esterification : Alcohol nucleophiles (e.g., MeOH) replace Cl with OR groups.

Vilsmeier-Haack Reactions

Formylation at position 3 using POCl₃/N,N-dimethylaniline generates aldehydes, enabling further functionalization .

Pd-Catalyzed Coupling

Aryl bromides or other electrophilic partners react at positions 3 or 7, depending on electronic properties of substituents .

Table: Reaction Types and Outcomes

Reaction Reagent/Conditions Product Reference
Amide formationAmine (e.g., NH₃)RCONHR’ (amide)
EsterificationAlcohol (e.g., MeOH)RCOOR’ (ester)
Vilsmeier-HaackPOCl₃/N,N-dimethylanilineAldehyde (position 3)
Suzuki couplingAryl bromide, Pd catalystArylated derivative (position 3/7)

Analytical Characterization

Key techniques for confirming identity and purity include:

Method Purpose Key Observations
¹H NMR Structural confirmationPeaks for difluoromethyl (CF₂H) and aryl groups
¹³C NMR Functional group identificationCarbonyl chloride (COCl) and aromatic carbons
MS Molecular weight verificationM/z ≈ 331.32 (molecular ion)
IR Functional group analysisStretching bands for C=O (carbonyl)

Structural Comparisons

Compound Key Difference Reactivity Implication
7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidineMethoxy vs. methyl substituentAltered solubility and electronic effects
7-(Chloromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidineChloromethyl vs. difluoromethylReduced lipophilicity
7-(Difluoromethyl)-N-(2,3-dimethylphenyl)pyrazolo[1,5-a]pyrimidineDimethyl-substituted phenyl groupIncreased steric hindrance

This compound’s reactivity and synthetic flexibility make it a valuable scaffold for medicinal chemistry and materials science applications. Further studies are warranted to explore its specific pharmacological profile.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a therapeutic agent , particularly in the development of inhibitors for specific enzymes and receptors. Its potential applications include:

  • Antitumor Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been documented to inhibit tumor growth effectively due to their ability to interfere with cellular signaling pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are critical in inflammatory processes. Studies have reported IC50 values demonstrating superior activity compared to established drugs like celecoxib .

Biological Research

In biological contexts, 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride serves as a valuable probe for:

  • Studying Protein Interactions : Its ability to bind to specific proteins allows researchers to explore biochemical pathways and enzyme activities. This application is crucial for understanding disease mechanisms and developing targeted therapies .
  • Photophysical Properties : The compound's derivatives have been identified as potential fluorophores for optical applications in cellular imaging, providing insights into lipid droplet dynamics in cancerous versus normal cells .

Material Science

Due to its unique chemical properties, this compound can be utilized in developing new materials:

  • Polymer Development : The incorporation of pyrazolo[1,5-a]pyrimidine derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced coatings and composites .

Case Studies

StudyFindings
Demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer activity against various tumor cell lines.
Reported significant inhibitory effects on COX enzymes with selectivity indices surpassing traditional anti-inflammatory drugs.
Showed that derivatives could act as effective fluorophores for imaging applications in cancer research.

Mechanism of Action

The mechanism by which 7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Carbonyl Chloride vs. Carboxylate Esters

  • Ethyl 7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Structure: Replaces the carbonyl chloride with an ethyl ester. Molecular Weight: 331.32 vs. Reactivity: The ester group is less reactive toward nucleophiles compared to the carbonyl chloride, making it more stable but requiring harsher conditions for further functionalization .

Carboxamide Derivatives

  • 7-(Difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Structure: Substitutes the carbonyl chloride with an amide linkage.

Substituent Variations at the 7-Position

Difluoromethyl vs. Trifluoromethyl

  • 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Synthetic Route: Prepared via SNAr reactions using PyBroP to activate the lactam function, contrasting with the target compound’s synthesis, which likely involves direct chlorination of a carboxylic acid precursor .

Chloro-Difluoro-Methyl Substituted Analogues

  • 7-(Chloro-difluoro-methyl)-5-(4-methoxy-phenyl)-2-methyl-pyrazolo[1,5-a]pyrimidine
    • Molecular Weight : 323.73.
    • Impact : The chloro-difluoro-methyl group introduces additional steric bulk and electronegativity, which may alter binding interactions in biological systems .

Substituent Variations at the 5-Position

  • 5-(4-Methoxyphenyl) Derivatives
    • Example : Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate.
    • Effect : Methoxy groups enhance solubility via polarity but may reduce metabolic stability compared to 4-methylphenyl .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride 7: CF2H; 5: 4-MePh; 3: COCl ~350–400* Reactive intermediate for amide/ester synthesis
Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3: COOEt 331.32 Stable precursor for further derivatization
7-(Trifluoromethyl)-3,5-disubstituted pyrazolo[1,5-a]pyrimidines 7: CF3 Varies Enhanced stability, SNAr reactivity
7-(Chloro-difluoro-methyl)-5-(4-methoxy-phenyl)-2-methyl-pyrazolo[1,5-a]pyrimidine 7: ClF2C; 5: 4-MeOPh 323.73 Increased steric bulk, agrochemical potential
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide 3: CONHR ~350–400* Antimicrobial activity

Key Research Findings

  • Synthetic Flexibility : The carbonyl chloride group enables rapid derivatization under mild conditions, unlike esters or amides requiring activating agents (e.g., PyBroP for trifluoromethyl analogues) .
  • Biological Relevance : Carboxamide derivatives (e.g., compound 13a) show antimicrobial activity, suggesting the target compound’s utility in developing bioactive agents .
  • Electronic Tuning : Difluoromethyl substituents balance electron-withdrawing effects and metabolic stability compared to trifluoromethyl or chloro-difluoro-methyl groups .

Biological Activity

7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₇H₁₅F₂N₃O₂
  • CAS Number : 438218-13-4
  • Molecular Weight : 325.23 g/mol

The presence of difluoromethyl and phenyl groups contributes to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound in focus has shown promising results in inhibiting the growth of various cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited IC50 values ranging from 0.87 to 12.91 μM, indicating significant cytotoxicity compared to standard drugs like 5-Fluorouracil (5-FU) which had an IC50 of 17.02 μM .
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Similar cytotoxic effects were observed, with enhanced apoptosis rates in treated cells .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidineMCF-70.87 - 12.91Induction of apoptosis via caspase activation
7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidineMDA-MB-2311.75 - 9.46Synergistic effect with doxorubicin

The combination treatment with doxorubicin showed a significant synergistic effect, particularly in the MDA-MB-231 cell line, suggesting that this compound could enhance the efficacy of existing chemotherapy agents .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

  • Efficacy : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 256 µg/mL against several strains including E. coli, S. aureus, and C. albicans.

Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

PathogenMIC (µg/mL)Activity Type
E. coli<256Bacteriostatic
S. aureus<128Bactericidal
C. albicans<64Fungicidal

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazolo derivatives:

  • Study on MCF-7 and MDA-MB-231 Cells : This study assessed the cytotoxic effects of various pyrazole compounds, including our compound of interest, demonstrating that those with halogen substitutions showed enhanced activity and selectivity towards cancer cells .
  • Antimalarial Evaluation : Although primarily focused on other pyrazole derivatives, a study indicated that similar compounds exhibited significant antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum, suggesting a broader therapeutic potential for pyrazolo derivatives including the compound discussed here .

Q & A

Q. Optimization Strategies :

  • Temperature control : Maintain reflux temperatures (80–110°C) during cyclization steps to minimize side products .
  • Solvent selection : Use pyridine as a base and solvent for azo-coupling reactions to enhance regioselectivity .

Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the difluoromethyl group (δ ~5.8–6.2 ppm for ¹H; δ ~110–120 ppm for ¹³C) and aromatic protons (δ ~7.2–8.1 ppm) .
    • FT-IR : Confirm the carbonyl chloride moiety (C=O stretch at ~1750–1800 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

Advanced: How can X-ray crystallography and computational modeling resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • X-ray crystallography : Single-crystal diffraction (monoclinic P2₁/c space group) provides bond lengths, angles, and planarity. For example, the pyrimidine ring typically shows an r.m.s. deviation of <0.02 Å from coplanarity .
  • DFT calculations : Optimize geometries using Gaussian 09 (B3LYP/6-31G* basis set) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental data .

Q. Example Data :

ParameterExperimental (X-ray)Computational (DFT)
C–Cl bond length (Å)1.731.75
Dihedral angle (°)3.22.9

Advanced: What strategies are used to investigate the bioactivity and target specificity of this compound?

Answer:

  • Enzymatic assays : Screen against kinases (e.g., KDR kinase) or purine-metabolizing enzymes using fluorescence polarization or radiometric assays .
  • Molecular docking : AutoDock Vina to predict binding affinities (ΔG values) to ATP-binding pockets (e.g., KDR kinase: ΔG ≈ -9.5 kcal/mol) .
  • SAR studies : Modify substituents (e.g., 4-methylphenyl vs. 4-methoxyphenyl) to assess potency changes. For example, trifluoromethyl groups enhance metabolic stability .

Q. Key Findings :

  • Antiparasitic activity : IC₅₀ values of 0.8–2.5 µM against Trypanosoma brucei .
  • Kinase inhibition : >70% inhibition of VEGFR-2 at 10 µM .

Advanced: How can researchers address discrepancies in reaction yields during scale-up synthesis?

Answer:

  • Process analytical technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time .
  • Solvent optimization : Replace DMF with acetonitrile or THF to improve solubility and reduce viscosity issues .
  • Catalyst screening : Test Pd(OAc)₂ or CuI for coupling steps to enhance turnover numbers (TON > 500) .

Q. Case Study :

  • Lab-scale yield : 65% (1 g batch) vs. Pilot-scale yield : 48% (100 g batch).
    • Root cause : Inefficient heat transfer during exothermic steps.
    • Solution : Use jacketed reactors with controlled cooling .

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